molecular formula C11H8F3NO2 B12849218 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B12849218
M. Wt: 243.18 g/mol
InChI Key: AAVWFKUIRTWLBJ-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a trifluoromethoxy group at the 5-position and a carbaldehyde group at the 3-position

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with appropriate reagents . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

1-methyl-5-(trifluoromethoxy)indole-3-carbaldehyde

InChI

InChI=1S/C11H8F3NO2/c1-15-5-7(6-16)9-4-8(2-3-10(9)15)17-11(12,13)14/h2-6H,1H3

InChI Key

AAVWFKUIRTWLBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC(F)(F)F)C=O

Origin of Product

United States

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